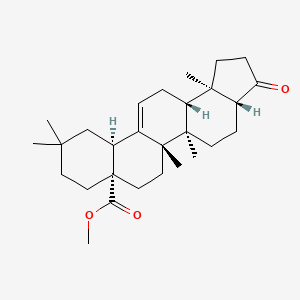
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr)” is an analytical standard with the empirical formula C26H20N2O2 . It has a molecular weight of 392.45 . This compound is also known as Acrolein, DAIH derivative .
Molecular Structure Analysis
The SMILES string for this compound isC=C\\C=N\\N=C1/C (C (=O)C (c2ccccc2)c3ccccc3)C (=O)c4ccccc14 . The InChI key is DZDKTKPIBKYPSR-YACXLVKKSA-N . These notations provide a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is an analytical standard with an assay of ≥98.0% (HPLC) . It is suitable for techniques such as HPLC and gas chromatography (GC) . The compound should be stored at a temperature of 2-8°C .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one and 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr) involves the condensation reaction of 2-diphenylacetylindan-1,3-dione with propenal and hydrazine hydrate in the presence of a suitable catalyst.", "Starting Materials": [ "2-Diphenylacetylindan-1,3-dione", "Propenal", "Hydrazine hydrate", "Suitable catalyst" ], "Reaction": [ "Step 1: To a round bottom flask, add 2-Diphenylacetylindan-1,3-dione (1.0 g, 3.6 mmol) and propenal (0.5 mL, 7.2 mmol) in ethanol (10 mL).", "Step 2: Add hydrazine hydrate (0.5 mL, 10.8 mmol) dropwise to the reaction mixture with stirring.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 g) to the reaction mixture and reflux for 2-3 hours.", "Step 4: After completion of the reaction, cool the reaction mixture to room temperature and filter the solid obtained.", "Step 5: Wash the solid with ethanol and dry under vacuum to obtain the desired product, 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one.", "Step 6: To the filtrate obtained in step 4, add sodium hydroxide solution (10%) until the pH of the solution reaches 9-10.", "Step 7: Extract the solution with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the desired product, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr)." ] } | |
CAS RN |
101611-80-7 |
Product Name |
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr |
Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.456 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)
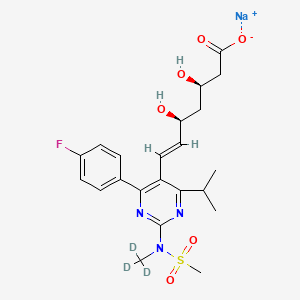
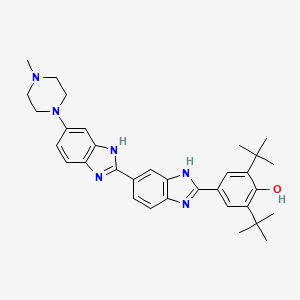


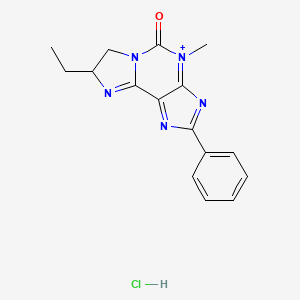
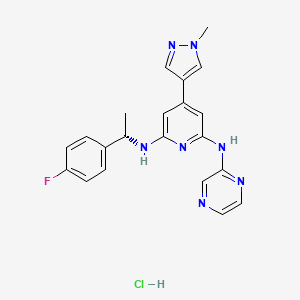
![N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide](/img/structure/B1139467.png)

![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)

